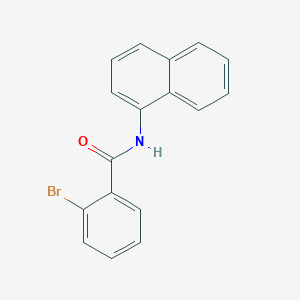
Benzamide, N-(1-naphthyl)-2-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1-naphthyl)-2-bromo- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide structure, with a naphthyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-2-bromo- typically involves the bromination of N-(1-naphthyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: Benzamide, N-(1-naphthyl)-2-bromo- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N-(1-naphthyl)benzamide.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: N-(1-naphthyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Brom-N-(1-Naphthyl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Proteininteraktionen befassen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-N-(1-Naphthyl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Bromatom kann an Halogenbindungen beteiligt sein, wodurch die Bindungsaffinität der Verbindung zu Proteinen oder Enzymen beeinflusst wird. Die Naphthylgruppe verstärkt die hydrophoben Wechselwirkungen der Verbindung und trägt zu ihrer gesamten biologischen Aktivität bei. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Ähnliche Verbindungen:
N-(1-Naphthyl)benzamid: Es fehlt das Bromatom, was zu einer unterschiedlichen chemischen Reaktivität und biologischen Aktivität führt.
N-(2-Naphthyl)benzamid: Die Naphthylgruppe ist an einer anderen Position gebunden, was zu Unterschieden in den Eigenschaften führt.
Benzamide, N-(1-naphthyl)-2-methyl-: Enthält eine Methylgruppe anstelle eines Bromatoms, was sich auf sein chemisches Verhalten auswirkt.
Einzigartigkeit: 2-Brom-N-(1-Naphthyl)benzamid ist durch das Vorhandensein des Bromatoms einzigartig, das eine ausgeprägte Reaktivität und ein Potenzial für Halogenbindungen verleiht. Dies macht es zu einer wertvollen Verbindung für spezifische Anwendungen, bei denen solche Wechselwirkungen entscheidend sind.
Wirkmechanismus
The mechanism of action of Benzamide, N-(1-naphthyl)-2-bromo- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The naphthyl group enhances the compound’s hydrophobic interactions, contributing to its overall biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(1-Naphthyl)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
N-(2-Naphthyl)benzamide: The naphthyl group is attached at a different position, leading to variations in properties.
Benzamide, N-(1-naphthyl)-2-methyl-: Contains a methyl group instead of a bromine atom, affecting its chemical behavior.
Uniqueness: Benzamide, N-(1-naphthyl)-2-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where such interactions are crucial.
Eigenschaften
Molekularformel |
C17H12BrNO |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-bromo-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12BrNO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20) |
InChI-Schlüssel |
ULEKQHYKVSCTIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
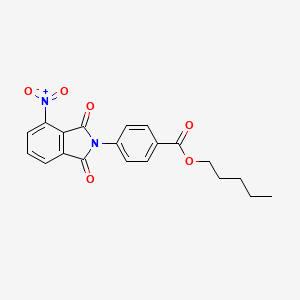
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
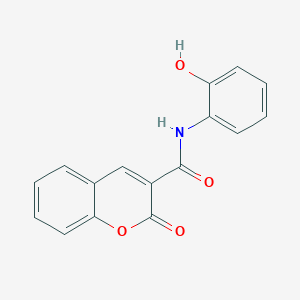
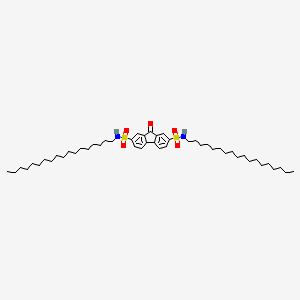
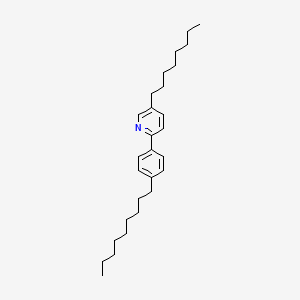
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
